Salbutamol Acetonide

Übersicht

Beschreibung

Salbutamol Acetonide, also known as Albuterol Acetonide, is a synthetic compound belonging to the class of beta-2 adrenergic receptor agonists. It is primarily used as a bronchodilator to manage and treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby improving airflow to the lungs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide typically involves multiple steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to yield the m-bromo ketone .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of anhydrous solvents, controlled temperature conditions, and specific catalysts to optimize the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Salbutamol Acetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its ketone, alcohol, and halogenated forms .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Bronchodilation in Respiratory Diseases

- Salbutamol Acetonide is extensively used in clinical settings for managing asthma and COPD. Its rapid onset of action allows for effective relief during acute asthma attacks, with effects typically observed within minutes and lasting for several hours .

- It serves as a benchmark in pre-clinical studies, where new bronchodilators are compared against it to evaluate efficacy and safety profiles.

Drug Formulation Development

- Researchers utilize this compound to optimize inhalation drug delivery systems. Studies focus on factors such as particle size and formulation, which are critical for enhancing therapeutic outcomes in respiratory therapies.

Biological Research Applications

Mechanistic Studies

- The compound is employed to investigate the physiological mechanisms underlying bronchodilation. By studying its effects on airway smooth muscle cells, researchers gain insights into the complex signaling pathways involved in airway constriction and relaxation.

- This compound is also explored for its interactions with various cellular signaling pathways, contributing to a deeper understanding of respiratory physiology and pharmacology.

Comparative Studies

- In research settings, this compound is often used as a control in studies assessing the efficacy of novel beta-2 agonists or other therapeutic agents aimed at treating respiratory conditions .

Industrial Applications

Formulation Innovations

- The compound's stability and prolonged therapeutic effects make it valuable in the development of new bronchodilator formulations. This includes innovations in aerosol delivery systems that enhance patient compliance and drug efficacy.

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound in various populations:

| Study | Population | Intervention | Duration | Outcome |

|---|---|---|---|---|

| Bronsky et al., 1999 | Asthmatic patients | Albuterol vs. This compound | 12 weeks | Significant improvement in FEV1 with this compound |

| Busse et al., 1998 | Adults with asthma | Salmeterol vs. Albuterol | 12 weeks | Albuterol showed effective symptom relief but less than this compound |

| D’Urzo et al., 2001 | COPD patients | Regularly scheduled albuterol | 24 weeks | Notable decrease in daily symptoms with this compound |

These studies illustrate the compound's effectiveness compared to other treatments, highlighting its role in improving lung function and reducing reliance on rescue medications.

Wirkmechanismus

Salbutamol Acetonide exerts its effects by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways. This activation leads to the activation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). Elevated cyclic AMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

Vergleich Mit ähnlichen Verbindungen

Terbutaline: Another beta-2 adrenergic receptor agonist used for similar indications.

Salmeterol: A long-acting beta-2 agonist with a prolonged duration of action.

Formoterol: Similar to Salmeterol but with a faster onset of action .

Uniqueness: Salbutamol Acetonide is unique due to its rapid onset of action and relatively short duration of effect, making it ideal for acute relief of bronchospasm. Unlike long-acting beta-2 agonists, it is primarily used for immediate symptom relief rather than long-term control .

Biologische Aktivität

Salbutamol Acetonide, a derivative of Salbutamol (also known as Albuterol), is primarily recognized for its role as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound primarily exerts its effects through selective agonism of the beta-2 adrenergic receptors (β2AR) located on bronchial smooth muscle cells. The activation of these receptors leads to the following biochemical pathways:

- Increased cAMP Levels : Binding to β2AR stimulates adenyl cyclase, resulting in elevated intracellular cyclic adenosine monophosphate (cAMP) levels. This increase activates protein kinase A (PKA), which in turn inhibits myosin phosphorylation and reduces intracellular calcium concentrations, leading to smooth muscle relaxation and bronchodilation .

- Transcriptional Modulation : Salbutamol also influences gene expression related to inflammatory responses. It has been shown to transactivate genes that encode anti-inflammatory proteins, contributing to its therapeutic effects in asthma management .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating acute bronchospasm. A systematic review indicated significant improvements in pulmonary function metrics such as Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR) following administration .

Case Studies

- Acute Asthma Management : In a randomized controlled trial involving 94 patients with acute asthma exacerbations, those treated with Salbutamol combined with flunisolide showed significantly greater improvements in FEV1 compared to those receiving Salbutamol alone .

- Long-term Asthma Control : A cohort study highlighted that patients using Salbutamol as a rescue inhaler experienced fewer exacerbations when combined with inhaled corticosteroids, demonstrating its role in comprehensive asthma management .

Biological Activity Data Table

| Study/Trial | Population | Intervention | Outcome Measure | Results Summary |

|---|---|---|---|---|

| Randomized Controlled Trial | 94 patients with asthma | Salbutamol + Flunisolide | FEV1 improvement | Significant improvement over placebo (p < 0.01) |

| Systematic Review | Various studies | Salbutamol use | Total adverse events incidence | Pooled incidence of AEs: 34% (95% CI: 25%-43%) |

| Meta-analysis | Asthmatic patients | Inhaled Salbutamol | Treatment discontinuation rate | Discontinuation rate: 3% |

Safety Profile

While this compound is effective, it is associated with potential adverse effects. A systematic review identified common adverse events including:

- Cardiovascular Effects : Increased heart rate (tachycardia), palpitations, and hypertension were noted due to β1 receptor activation.

- Metabolic Effects : Hyperglycemia and hypokalemia are also documented, reflecting the systemic impact of β2 agonism .

The pooled incidence of severe adverse events was reported at approximately 2%, indicating that while generally safe, monitoring is essential during treatment .

Eigenschaften

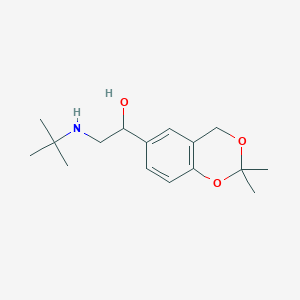

IUPAC Name |

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNRZNBSYVOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135858 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54208-72-9 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.